molecular formula C10H10N2O3 B13976196 methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate

methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate

Cat. No.: B13976196
M. Wt: 206.20 g/mol
InChI Key: WLSJCJIVKAQMRE-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted hydrazine with an appropriate carboxylic acid derivative, followed by cyclization and esterification steps. The reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)-1H-indazole-3-carboxylate.

    Reduction: 5-(Hydroxymethyl)-1H-indazole-3-methanol.

    Substitution: Various substituted indazole derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, used in the production of biofuels and chemicals.

    Methyl 5-(hydroxymethyl)-2-furancarboxylate: Similar structure but with a furan ring instead of an indazole ring.

Uniqueness

Methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate is unique due to its indazole core, which imparts specific chemical and biological properties. The presence of both hydroxymethyl and ester functional groups allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)9-7-4-6(5-13)2-3-8(7)11-12-9/h2-4,13H,5H2,1H3,(H,11,12)

InChI Key

WLSJCJIVKAQMRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)CO

Origin of Product

United States

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